2-Acetyl-4-methoxybenzoyl chloride
Description
2-Acetyl-4-methoxybenzoyl chloride is a substituted benzoyl chloride derivative featuring a methoxy group at the para position (C-4) and an acetyl group at the ortho position (C-2) relative to the carbonyl chloride functional group. The acetyl group enhances steric bulk and electron-withdrawing effects, which may influence solubility, stability, and reaction kinetics compared to simpler benzoyl chlorides.
Properties
CAS No. |
257952-48-0 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-acetyl-4-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)9-5-7(14-2)3-4-8(9)10(11)13/h3-5H,1-2H3 |
InChI Key |
CHZYCAXSJJIXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-acetyl-4-methoxybenzoyl chloride, we compare it with four related compounds: 4-methoxybenzoyl chloride, 2-methylbenzoyl chloride, 4-methoxyphenacyl chloride, and 4-methoxyacetophenone. Key differences in substituents, functional groups, and physicochemical properties are summarized in Table 1 and discussed below.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings
Functional Group Influence: The acyl chloride group in this compound and its analogues confers high reactivity toward nucleophiles (e.g., amines, alcohols), enabling peptide coupling or esterification. In contrast, 4-methoxyacetophenone’s ketone group is less reactive but useful in condensation reactions .
Substituent Effects :
- Electron-donating methoxy groups (para position) enhance resonance stabilization of the aromatic ring but reduce electrophilicity at the carbonyl carbon. This effect is partially counteracted by the electron-withdrawing acetyl group in this compound, which could increase electrophilicity .
- Ortho-substituted derivatives (e.g., 2-methylbenzoyl chloride) exhibit lower melting points and altered solubility due to reduced molecular symmetry compared to para-substituted analogues .
Thermal Stability :
- 4-Methoxybenzoyl chloride and 2-methylbenzoyl chloride share similar boiling points (~213°C), suggesting comparable volatility despite differing substituents .
- 4-Methoxyphenacyl chloride’s higher molecular weight (184.61 g/mol) correlates with its solid state at room temperature (mp 98–100°C) .
Applications: 4-Methoxybenzoyl chloride is widely used to synthesize anti-inflammatory agents and herbicides . 4-Methoxyacetophenone serves as a precursor to sunscreens and antifungal agents due to its UV-absorbing properties . this compound’s hypothetical applications could include specialty polymer crosslinking or prodrug synthesis, leveraging its dual substituents for tailored reactivity.
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